molecular formula C6H5BrN2O3 B1344277 6-Bromo-3-methoxy-2-nitropyridine CAS No. 916737-76-3

6-Bromo-3-methoxy-2-nitropyridine

Cat. No. B1344277
Key on ui cas rn: 916737-76-3
M. Wt: 233.02 g/mol
InChI Key: NCYGJPLRMYGVEB-UHFFFAOYSA-N
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Patent
US09249160B2

Procedure details

To a stirred solution of 3-hydroxy-2-nitropyridine (50.0 g, 0.34 mol) in MeOH (1 L) was added 30% NaOMe in MeOH (83 mL). The solution was stirred at rt for 30 min then cooled to 0° C. and Br2 (18 mL, 0.35 mol) was added dropwise maintaining this temperature. The reaction was then stirred at 0° C. for 2 h before the addition of glacial acetic acid (10 mL). Concentration in vacuo gave crude material (119 g), to which was added acetone (2 L) and K2CO3 (153 g, 0.8 mol) followed by iodomethane (85.5 mL, 1.4 mol). After stirring at 40° C. for 4 h the reaction was cooled to rt and filtered. After concentration of the filtrate in vacuo purification by flash chromatography eluting with 3:1 heptane-EtOAc yielded the title compound (14.4 g, 61.8 mmol).
Quantity
50 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
85.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
153 g
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]([N+:8]([O-:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.C[O-].[Na+].[Br:14]Br.[C:16]([O-:19])([O-])=O.[K+].[K+].IC>CO.CC(C)=O.C(O)(=O)C>[Br:14][C:5]1[N:4]=[C:3]([N+:8]([O-:10])=[O:9])[C:2]([O:19][CH3:16])=[CH:7][CH:6]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC=1C(=NC=CC1)[N+](=O)[O-]
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CO
Name
Quantity
83 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
85.5 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
153 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining this temperature
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave crude material (119 g)
STIRRING
Type
STIRRING
Details
After stirring at 40° C. for 4 h the reaction
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After concentration of the filtrate in vacuo purification by flash chromatography
WASH
Type
WASH
Details
eluting with 3:1 heptane-EtOAc

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 61.8 mmol
AMOUNT: MASS 14.4 g
YIELD: CALCULATEDPERCENTYIELD 18.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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